

An In-Depth Technical Guide to 1-Propylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Propylboronic acid**

Cat. No.: **B104398**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

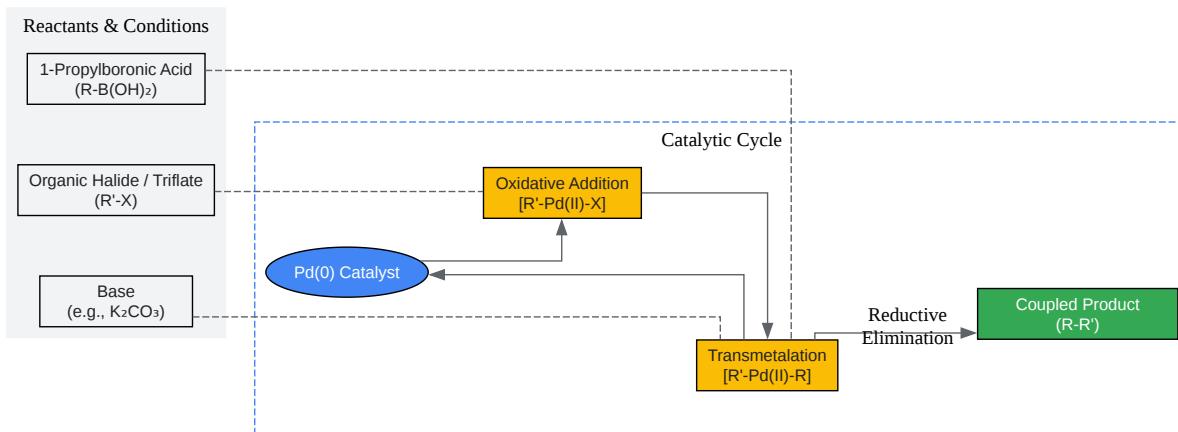
This guide provides a detailed overview of **1-Propylboronic acid**, a versatile organoboron compound with significant applications in organic synthesis and materials science. Its utility as a building block, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, makes it a valuable reagent in the development of novel pharmaceuticals and complex molecules.

Core Properties of 1-Propylboronic Acid

The fundamental chemical and physical properties of **1-Propylboronic acid** are summarized below. These characteristics are crucial for its application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₃ H ₉ BO ₂	[1][2][3][4]
Molecular Weight	87.91 g/mol	[1][4][5]
CAS Number	17745-45-8	[1][2]
Appearance	White to off-white or colorless crystalline solid/powder	[2][5]
Melting Point	104.0 - 111.0 °C	[2][5]
IUPAC Name	Propylboronic acid	[2]

Applications in Synthetic Chemistry and Drug Development


Boronic acids are a class of organoboranes characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.^[6] They function as Lewis acids and are renowned for their ability to form reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors.^[6]

The primary application of **1-Propylboronic acid** in research and drug development is its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions.^[6] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. In this context, the propyl group of **1-Propylboronic acid** is transferred to a transition metal catalyst (typically palladium-based) and subsequently coupled to an organic halide or triflate.

The significance of this reaction in drug development is immense, as it allows for the modular assembly of drug candidates, facilitating the exploration of structure-activity relationships (SAR) and the synthesis of targeted therapeutic agents. The boronic acid functional group is also found in several approved drugs, such as the chemotherapy agent bortezomib, where the boron atom plays a critical role in inhibiting proteasome activity.^[6]

Logical Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the generalized workflow of a Suzuki-Miyaura coupling reaction, highlighting the role of **1-Propylboronic acid** as a coupling partner. This process is fundamental to creating biaryl compounds and other complex structures from accessible building blocks.

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Note for Researchers

Detailed, step-by-step experimental protocols for reactions involving **1-Propylboronic acid** are highly specific to the desired product and reaction scale. Such methodologies are typically found within peer-reviewed scientific literature, such as articles in the *Journal of Organic Chemistry* or *Synthesis*, or in comprehensive chemical databases like SciFinder and Reaxys.

A general procedure for a Suzuki coupling would involve:

- **Inert Atmosphere:** Assembling the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
- **Reagent Addition:** Charging the reaction vessel with the organic halide, **1-Propylboronic acid** (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., $Pd(PPh_3)_4$), and a suitable

base (e.g., potassium carbonate).

- Solvent: Adding an appropriate solvent system, often a mixture such as toluene/ethanol/water.
- Heating: Heating the reaction mixture to the required temperature (e.g., 80-100 °C) and monitoring its progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Purification: Upon completion, cooling the reaction, performing an aqueous workup to remove inorganic salts, extracting the product with an organic solvent, and purifying it using column chromatography.

For precise experimental conditions, researchers are strongly encouraged to consult primary literature sources relevant to their specific synthetic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propylboronic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. 1-Propylboronic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 1-Propylboronic acid | C3H9BO2 | CID 351065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbino.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Propylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104398#1-propylboronic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com